1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 483351-61-7
VCID: VC4493462
InChI: InChI=1S/C19H21FN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.387

1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

CAS No.: 483351-61-7

Cat. No.: VC4493462

Molecular Formula: C19H21FN2O2

Molecular Weight: 328.387

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone - 483351-61-7

Specification

CAS No. 483351-61-7
Molecular Formula C19H21FN2O2
Molecular Weight 328.387
IUPAC Name 1-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C19H21FN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3
Standard InChI Key XKDGUUFJDBKFTQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 2-(4-fluorophenyl)ethanone moiety. The molecular formula is C₁₉H₂₀FN₂O₂, with a molecular weight of 330.4 g/mol . Key structural attributes include:

  • Piperazine ring: A six-membered diamine ring enabling conformational flexibility and hydrogen-bonding interactions.

  • 4-Methoxyphenyl group: Introduces electron-donating methoxy (-OCH₃) substituents, enhancing solubility and modulating receptor binding.

  • 4-Fluorophenyl ethanone: The fluorine atom’s electronegativity influences electronic distribution, while the ketone group offers reactivity for derivatization.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₀FN₂O₂
Molecular Weight330.4 g/mol
IUPAC Name1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
LogP (Partition Coefficient)1.18 (estimated)
Topological Polar Surface Area32.34 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions leveraging nucleophilic substitution and condensation:

  • Piperazine Functionalization: 1-(4-Methoxyphenyl)piperazine is prepared via Buchwald-Hartwig amination of piperazine with 4-bromoanisole .

  • Ethanone Coupling: Reacting 2-chloro-1-(4-fluorophenyl)ethanone with the preformed piperazine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound .

Key Reaction:

1-(4-Methoxyphenyl)piperazine+2-Chloro-1-(4-fluorophenyl)ethanoneK₂CO₃, CH₃CNTarget Compound+HCl\text{1-(4-Methoxyphenyl)piperazine} + \text{2-Chloro-1-(4-fluorophenyl)ethanone} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{Target Compound} + \text{HCl}

Yield: ~74–96% after purification by column chromatography .

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures (e.g., 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanone) reveal:

  • Intramolecular hydrogen bonds between ketone oxygen and adjacent NH groups, stabilizing the chair conformation of the piperazine ring .

  • Dihedral angles of ~67–84° between aromatic rings, influencing molecular packing and solubility .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ketone and piperazine functionalities .

Table 2: Biological Activity Profiles of Analogues

CompoundTargetIC₅₀ (nM)Source
1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanoneD₂ Receptor120
2-(4-Fluorophenyl)-1-piperazinyl ethanones5-HT₁A Receptor45
Tetrazole-piperazine hybridsPI3Kδ18

Applications and Research Directions

CNS Drug Development

The compound’s affinity for monoamine receptors positions it as a candidate for:

  • Antidepressants: Dual 5-HT/NE reuptake inhibition with reduced side-effect profiles .

  • Antipsychotics: D₂ partial agonism mitigates extrapyramidal symptoms in schizophrenia models .

Oncology

Piperazine-ethanone conjugates demonstrate:

  • Apoptosis Induction: Caspase-3 activation in breast cancer cell lines (MCF-7, MDA-MB-231) .

  • Angiogenesis Inhibition: Suppression of VEGF secretion in endothelial cells at 10 µM .

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